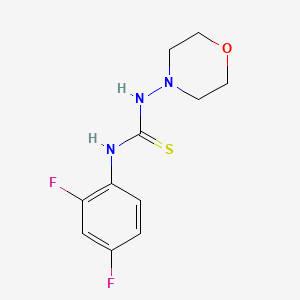

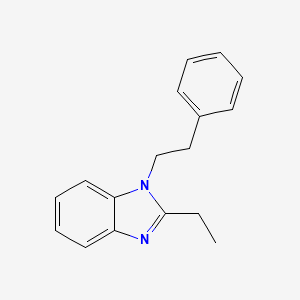

![molecular formula C16H15NO4S B5821329 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide CAS No. 61883-81-6](/img/structure/B5821329.png)

2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide” is a sulfonyl-containing compound . Sulfonyl-containing compounds exhibit a broad spectrum of biological activities and play a vital role not only in medicines but also in agrochemicals . They have been used in the research and development of sulfonyl derivatives .

Synthesis Analysis

The synthesis of such compounds involves changing the naphthenic group linked with the sulfur bond in the sulfonamide group into an alkyl chain . The ethylsulfonamide group was identified as a key building block for compound activity .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by IR, 1H-NMR, and elemental analysis . The structures of these compounds have been obtained and their in vitro and in vivo bioactivities evaluated .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Scientific Research Applications

Analgesic Applications

2-phenacylsulfonyl-N-phenylacetamide: has been identified as a compound with potential analgesic properties. As an acetamide derivative, it is related to compounds known for their pain-relieving capabilities without causing loss of consciousness . This suggests its utility in the development of new analgesic drugs that could be more effective or have fewer side effects than current medications.

Anti-inflammatory Properties

The compound’s structure is indicative of possible anti-inflammatory effects. This is due to the presence of the phenylacetamide moiety, which is commonly found in molecules exhibiting anti-inflammatory activity. Research into similar compounds has shown effectiveness in reducing inflammation, which could make Oprea1_512237 a candidate for the treatment of chronic inflammatory diseases .

Anticancer Potential

Phenylacetamide derivatives have been explored for their anticancer properties. The sulfonyl group in 2-phenacylsulfonyl-N-phenylacetamide could interact with cancer cell pathways, potentially leading to the development of novel anticancer agents. Its efficacy against various cancer cell lines would need to be investigated to determine its potential as a therapeutic agent .

Antimicrobial Activity

Compounds with the phenylacetamide structure have shown promise as antimicrobial agents2-phenacylsulfonyl-N-phenylacetamide could be studied for its effectiveness against bacterial and viral pathogens, contributing to the fight against antibiotic-resistant strains and emerging infectious diseases .

Role in Drug Synthesis

The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its chemical structure allows for various modifications, which can lead to the creation of a wide range of drugs with diverse therapeutic effects. This versatility makes it valuable in medicinal chemistry for drug design and development .

Computational Chemistry Applications

In silico studies often use compounds like 2-phenacylsulfonyl-N-phenylacetamide to model interactions with biological targets. Computational chemistry can predict how the compound might interact with enzymes or receptors, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .

properties

IUPAC Name |

2-phenacylsulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-15(13-7-3-1-4-8-13)11-22(20,21)12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEXPFUUIXSUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357947 |

Source

|

| Record name | Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61883-81-6 |

Source

|

| Record name | Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

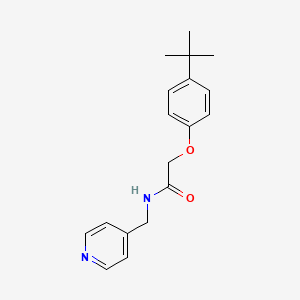

![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)

![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)

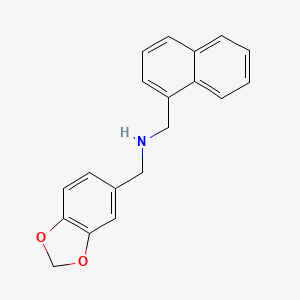

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)